2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane
Description
2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane is a chemical compound with the molecular formula C20H22N2O and a molecular weight of 306.409. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-(oxolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-9-10-15(2)16(12-14)13-22-18-7-4-3-6-17(18)21-20(22)19-8-5-11-23-19/h3-4,6-7,9-10,12,19H,5,8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEARUVBLQFZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane, the synthetic route may involve the reaction of ortho-phenylenediamine with 2,5-dimethylbenzyl chloride under basic conditions to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Medicinal Chemistry
The benzimidazole derivatives have been extensively studied for their medicinal properties. The specific compound has shown promise in various biological assays:
- Anticancer Activity : Compounds with benzimidazole structures are known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
- Antimicrobial Properties : Benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities. Studies have shown that modifications to the benzimidazole structure can enhance these properties, suggesting that the oxolane derivative may also possess similar effects .
Pharmacology
Research has highlighted the potential of benzimidazole derivatives as inhibitors in various biological pathways:
- Thrombopoietin Receptor Agonists : Some studies suggest that benzimidazole compounds can act as agonists for the thrombopoietin receptor, which is crucial for platelet production. This application is particularly relevant for treating thrombocytopenia .
- Diabetes Management : Research into related compounds has indicated potential anti-diabetic effects, with some derivatives lowering glucose levels in animal models. This opens avenues for developing new treatments for diabetes based on structural analogs .
Case Study 1: Anticancer Efficacy
In a study published in 2022, researchers synthesized various benzimidazole derivatives and tested their efficacy against glioblastoma cell lines. The results indicated that specific modifications to the benzimidazole structure significantly increased cytotoxicity and induced apoptosis in cancer cells . This suggests that the oxolane derivative could similarly enhance anticancer activity.
Case Study 2: Antimicrobial Activity
A comparative study evaluated several benzimidazole derivatives for their antimicrobial efficacy against common pathogens. Results showed that certain structural modifications led to increased activity against both Gram-positive and Gram-negative bacteria. The oxolane derivative's potential as an antimicrobial agent warrants further investigation .
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced anticancer properties.
1-Methylbenzimidazole: Known for its antimicrobial activity.
Uniqueness
2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane is unique due to the presence of the oxolane ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Biological Activity
The compound 2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.
Structure and Properties
The structural formula of 2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane is characterized by a benzimidazole core linked to an oxolane moiety. This unique structure may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 284.37 g/mol |
| IUPAC Name | 2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit significant biological activities due to their ability to interact with various biological targets. The specific activities of 2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane include:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to this one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Benzimidazole derivatives have been explored as potential anticancer agents. Research has indicated that certain structural modifications can enhance their cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that benzimidazole compounds may exert anti-inflammatory effects by modulating pathways involved in inflammation .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of various benzimidazole derivatives against standard bacterial strains. The results indicated that compounds with similar structures to 2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on cancer cell lines (e.g., B16F10 melanoma cells) revealed that certain benzimidazole derivatives did not exhibit cytotoxicity at concentrations below 20 µM, suggesting a favorable safety profile for further development . However, some analogs showed concentration-dependent cytotoxic effects, necessitating further investigation into their mechanisms of action.
The mechanism of action for benzimidazole derivatives often involves interaction with DNA or inhibition of specific enzymes related to cell proliferation and survival. For instance, some studies suggest that these compounds may inhibit topoisomerases or disrupt microtubule formation during mitosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
